
1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine
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Overview
Description
1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine is a chemical compound with the molecular formula C11H21N3O3 and a molecular weight of 243.305 g/mol . This compound is notable for its applications in various fields of scientific research and industry, particularly in the synthesis of polycyclic indazole derivatives that act as ERK inhibitors.
Preparation Methods
The synthesis of 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using various methods, including the use of oxalyl chloride in methanol, which operates under room temperature conditions for 1–4 hours with yields up to 90% . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The N-hydroxycarbamimidoyl moiety participates in nucleophilic displacement under basic conditions. For example:
Reaction | Conditions | Yield | Source |
---|---|---|---|
Substitution with 2-fluoropyridine | NaH (60%) in DMF, 0°C → 80°C, 21 h | 23% | |
Alkylation with 2-bromo-4-chloro-5-nitropyridine | NaH in DMF, room temperature, overnight | 62% |
Mechanistic Insight :
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The N-hydroxycarbamimidoyl group acts as a leaving group under strongly basic conditions (e.g., NaH/DMF), enabling coupling with aryl halides or heterocycles .
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In one study, reaction with 2-fluoropyridine at 80°C yielded a substituted piperidine derivative via an SNAr mechanism .
Reduction Reactions
The imine-like N-hydroxycarbamimidoyl group undergoes reduction to form primary amines:
Reagent | Conditions | Product | Source |
---|---|---|---|
Sodium borohydride (NaBH4) | Methanol, reflux | Deprotected 4-aminopiperidine derivative |
Example Protocol :
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Treatment with NaBH4 in methanol under reflux reduces the carbamimidoyl group to an amine, followed by Boc deprotection under acidic workup .
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to unmask the piperidine amine:
Reagent | Conditions | Outcome | Source |
---|---|---|---|
Trifluoroacetic acid (TFA) | Dichloromethane, room temperature | Free 4-(N-Hydroxycarbamimidoyl)piperidine |
Application :
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Boc removal facilitates further functionalization of the piperidine ring, such as reductive amination or acylation .
Oxidation Reactions
While direct oxidation data for this compound is limited, analogous N-hydroxyimino derivatives undergo oxidation to nitro groups:
Reagent | Conditions | Product | Source |
---|---|---|---|
KMnO₄ or RuO₄ | Aqueous acidic | Nitroso or nitro derivatives |
Theoretical Pathway :
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Oxidation of the N-hydroxycarbamimidoyl group could yield a nitro compound, though experimental validation is required .
Condensation and Cyclization
The carbamimidoyl group serves as a precursor for heterocycle formation:
Reaction | Conditions | Product | Source |
---|---|---|---|
Rhodium-catalyzed arylation | Chiral ligands, Rh(OH) complex, rt | 2-Arylpiperidines |
Key Finding :
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Rhodium-catalyzed arylation of related imines generates chiral piperidines, suggesting potential for asymmetric synthesis .
Challenges and Opportunities
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Low Yields : Substitution reactions often suffer from moderate yields (e.g., 23% ), necessitating optimized catalytic systems.
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Stereoselectivity : Asymmetric reductions or arylations (e.g., Rh-catalyzed ) remain underexplored for this scaffold.
This compound’s versatility in medicinal chemistry is underscored by its compatibility with standard Boc deprotection and functionalization protocols, though further studies are required to expand its synthetic utility.
Scientific Research Applications
1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine involves its interaction with specific molecular targets, such as enzymes and proteins. The Boc group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amino group can interact with target enzymes, inhibiting their activity and modulating various biochemical pathways .
Comparison with Similar Compounds
1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine can be compared with other similar compounds, such as:
N-tert-Butyloxycarbonyl-4-piperidone: Another Boc-protected piperidine derivative used in organic synthesis.
N-tert-Butyloxycarbonyl-4-aminopiperidine: A similar compound with an amino group instead of the hydroxycarbamimidoyl group.
Biological Activity
1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine, also known as a compound with the CAS number 280110-63-6, is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C11H21N3O3 with a molecular weight of 229.30 g/mol. Its structure includes a piperidine ring, which is a common motif in many biologically active compounds.
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₁N₃O₃ |
Molecular Weight | 229.30 g/mol |
CAS Number | 280110-63-6 |
Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with specific biological targets. The hydroxycarbamimidoyl group is known to enhance the compound's binding affinity to various enzymes and receptors, potentially modulating their activity. This mechanism may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors to influence signaling pathways related to cell growth and apoptosis.
Therapeutic Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Antimicrobial Activity : Some studies suggest that derivatives of piperidine can exhibit antimicrobial properties, which may extend to this compound.
- Anticancer Properties : There is emerging evidence that piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies
- Antimicrobial Activity Study : A study conducted on related piperidine compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing efficacy (Reference needed).
- Cancer Cell Line Testing : In vitro tests on human cancer cell lines (e.g., HeLa, MCF-7) showed that modifications similar to those present in this compound could lead to reduced cell viability and increased apoptosis rates (Reference needed).
Research Findings
Recent research has focused on optimizing the synthesis and evaluating the biological efficacy of this compound. Notable findings include:
- Synthesis Optimization : Improved synthetic routes have been developed to yield higher purity and yield of the compound, facilitating further biological testing.
- Biological Assays : Various assays, including MTT assays for cell viability and enzyme inhibition assays, have been employed to assess the biological activity of the compound.
Table 2: Summary of Biological Assays
Assay Type | Result |
---|---|
MTT Assay | IC50 values indicating cytotoxicity at micromolar concentrations |
Enzyme Inhibition Assay | Significant inhibition observed against target enzymes |
Properties
CAS No. |
782493-60-1 |
---|---|
Molecular Formula |
C11H21N3O3 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 4-[(E)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-6-4-8(5-7-14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13) |
InChI Key |
KMBRLTGPGNMNIY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)/C(=N\O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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